molecular formula C45H48BF3N6O3 B563247 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide CAS No. 121086-10-0

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

Cat. No.: B563247
CAS No.: 121086-10-0
M. Wt: 788.723
InChI Key: BBVNLSGOIFEWSH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves several steps. The process typically starts with the preparation of the Bodipy core, followed by the attachment of the propanoic acid and N-phenethylspiperone groups. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO)

Chemical Reactions Analysis

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiperone moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe to study various chemical reactions and interactions.

    Biology: The compound is employed in cellular imaging and tracking due to its fluorescent properties.

    Medicine: Research involving this compound includes studying receptor binding and signaling pathways.

Mechanism of Action

The mechanism of action of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorescent properties of the compound allow researchers to visualize and track these interactions in real-time. The pathways involved often include receptor-mediated signaling, which can be studied using various imaging techniques .

Comparison with Similar Compounds

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is unique due to its combination of fluorescent properties and its structural similarity to Spiperone. Similar compounds include:

    Bodipy derivatives: These compounds share the Bodipy core but differ in their functional groups.

    Spiperone analogues: These compounds have structural similarities to Spiperone but lack the fluorescent properties of this compound.

The uniqueness of this compound lies in its ability to combine the properties of both Bodipy and Spiperone, making it a valuable tool in research applications .

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNLSGOIFEWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48BF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661824
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-10-0
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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